molecular formula C9H10N2O3 B2909753 5-Acetamido-2-methylpyridine-3-carboxylic acid CAS No. 1248550-93-7

5-Acetamido-2-methylpyridine-3-carboxylic acid

Cat. No.: B2909753
CAS No.: 1248550-93-7
M. Wt: 194.19
InChI Key: ODUJZQAKPRYMHL-UHFFFAOYSA-N
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Description

5-Acetamido-2-methylpyridine-3-carboxylic acid ( 1248550-93-7) is a pyridine-based organic compound with a molecular formula of C 9 H 10 N 2 O 3 and a molecular weight of 194.19 g/mol . This chemical serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. Its structure incorporates both a carboxylic acid and an acetamido group on the pyridine ring, making it a valuable intermediate for constructing compound libraries and for use in structure-activity relationship (SAR) studies. As a key synthetic intermediate, this compound can be utilized in the development of potential bioactive molecules. Its molecular framework is relevant for exploring interactions in various biological systems. Researchers can leverage its functional groups for further chemical modifications, including amide bond formation or metal-catalyzed cross-coupling reactions . Please handle this material with care. Safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Properties

IUPAC Name

5-acetamido-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5-8(9(13)14)3-7(4-10-5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUJZQAKPRYMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Acetamido-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetamido-2-methylpyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-acetamido-2-methylpyridine-3-carboxylic acid with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 5-Acetamido, 2-Me, 3-COOH C₉H₁₄N₂O₂ 182.22 1171627-40-9 Pharmaceutical intermediate; enhanced solubility in polar solvents
5-Methylpyridine-3-carboxylic acid 5-Me, 3-COOH C₇H₇NO₂ 141.14 3222-49-9 Precursor for nicotinic acid derivatives; used in organic synthesis
5-Chloro-2-methyl-3-pyridinecarboxylic acid 5-Cl, 2-Me, 3-COOH C₇H₆ClNO₂ 171.58 1000522-43-9 High lipophilicity; agrochemical applications
5-Amino-3-pyridinecarboxylic acid 5-NH₂, 3-COOH C₆H₆N₂O₂ 138.12 75353-50-3 Reactive amino group for drug derivatization
Key Observations:
  • Functional Group Impact: The acetamido group in the target compound increases polarity and hydrogen-bonding capacity compared to chloro (lipophilic) or methyl (electron-donating) substituents . 5-Amino-3-pyridinecarboxylic acid (CAS 75353-50-3) exhibits higher reactivity due to the free amino group, enabling facile conjugation but requiring stabilization to prevent oxidation .

Physicochemical Properties

  • Solubility :
    • The acetamido group enhances solubility in polar solvents (e.g., water, DMSO) compared to chloro-substituted analogs, which favor organic solvents like dichloromethane .
  • Thermal Stability :
    • Chloro-substituted derivatives (e.g., 5-Chloro-2-methyl-3-pyridinecarboxylic acid) exhibit higher thermal stability due to strong C-Cl bonds, whereas the acetamido group may decompose at elevated temperatures .
  • Acidity :
    • The carboxylic acid group’s pKa is influenced by substituents: electron-withdrawing groups (e.g., -Cl) increase acidity, while electron-donating groups (e.g., -CH₃) decrease it .

Biological Activity

5-Acetamido-2-methylpyridine-3-carboxylic acid, a compound of significant interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.18 g/mol
  • Functional Groups : Acetamido and carboxylic acid groups contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different conditions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Streptococcus agalactiae100

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Studies have suggested that the compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers demonstrated that this compound effectively inhibited the growth of pathogenic bacteria in vitro. The study utilized agar diffusion methods to assess its antibacterial properties, showing significant zones of inhibition compared to control groups.
  • Neuroprotective Effects :
    In another investigation, the compound was evaluated for its neuroprotective effects in a model of oxidative stress. Results indicated that treatment with the compound reduced neuronal cell death and oxidative damage, highlighting its potential for neurological applications.

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